molecular formula C14H18N4O3 B2532746 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 2034389-20-1

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2532746
CAS No.: 2034389-20-1
M. Wt: 290.323
InChI Key: PWSQLDCPJWDROL-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a 1,2-dihydropyridin-2-one core linked to a pyrazole-containing side chain via an ethoxyethyl carboxamide group, is often explored in the development of kinase inhibitors . This scaffold shares key features with known bioactive molecules, suggesting potential as a template for investigating enzyme function and cellular signaling pathways . The presence of the pyrazole moiety, a common heterocycle in pharmaceuticals, further enhances its value as a versatile building block for constructing targeted chemical libraries . Researchers can utilize this compound in high-throughput screening campaigns to identify novel therapeutic agents or as a lead structure for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended for research purposes in laboratory settings and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17-7-2-4-12(14(17)20)13(19)15-6-10-21-11-9-18-8-3-5-16-18/h2-5,7-8H,6,9-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQLDCPJWDROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the dihydropyridine ring, and finally the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide exhibit antiviral properties. Specifically, studies have shown that derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication. This inhibition has been linked to reduced replication of viruses such as measles .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies involving similar dihydropyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism among anti-inflammatory agents. Preliminary studies suggest that the compound may influence inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Case Studies and Experimental Findings

StudyFindings
Antiviral Activity Study The compound exhibited significant inhibition of DHODH, leading to decreased measles virus replication in vitro .
Anticancer Activity Analogous compounds demonstrated efficacy against various cancer cell lines, suggesting that modifications to the dihydropyridine structure could enhance potency .
Anti-inflammatory Mechanism Molecular docking studies indicated strong binding affinities to COX enzymes, with predicted interactions that could inhibit their activity .

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound Not Provided C15H19N5O3* ~337.36* 2-(1H-pyrazol-1-yl)ethoxyethyl group
1-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide 2034375-13-6 C18H19N5O2 337.38 5-methyl-3-(pyridin-3-yl)pyrazole
1-methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide 1797670-88-2 C21H23N5O2 377.40 3-(pyridin-2-yl)-4,5,6,7-tetrahydroindazole
2-amino-N-[(1S)-1-{8-[(1-methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl]... Not Provided C30H24N8O2 552.57 Phenyl, ethynyl-linked 1-methylpyrazole, pyrazolo[1,5-a]pyrimidine carboxamide

Notes:

  • *Target compound formula inferred from structural analysis.
  • ’s compound has a bulkier tetrahydroindazole substituent, increasing molecular weight by ~40 Da compared to the target compound.
  • ’s compound diverges structurally with a pyrazolo[1,5-a]pyrimidine core and phenyl group, suggesting distinct target selectivity.

Functional Implications

  • Substituent Flexibility : The ethoxyethyl chain in the target compound may improve solubility compared to the rigid pyridinyl-pyrazole in .
  • Binding Affinity : The tetrahydroindazole group in ’s compound could enhance hydrophobic interactions in enzyme binding pockets.
  • Bioactivity : Pyridinyl substituents () are associated with kinase inhibition, while the ethynyl linker in ’s compound may confer metabolic stability.

Research Findings and Trends

  • Synthetic Accessibility : Compounds with shorter linkers (e.g., ) are typically easier to synthesize than those with complex fused rings ().
  • SAR Insights : Pyrazole substitution patterns (e.g., 1H-pyrazol-1-yl vs. 1-methylpyrazol-4-yl) significantly influence potency and selectivity in kinase assays.

References :
This analysis synthesizes structural data from diverse sources to highlight critical distinctions among analogous compounds, providing a foundation for further pharmacological exploration.

Product Index (2019)  

Biological Activity

The compound 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and pyrazole, which have been the focus of extensive research due to their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O3C_{15}H_{20}N_4O_3, with a molecular weight of 304.35 g/mol . Its structure features a dihydropyridine core linked to a pyrazole moiety through an ethoxy group, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. A study demonstrated that similar pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers. The structure of the compound suggests potential interactions with these targets due to the presence of the pyrazole ring .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with similar structures can inhibit nitric oxide production and pro-inflammatory cytokine release in macrophages. The mechanism is believed to involve the modulation of signaling pathways such as NF-kB and MAPK .

Antibacterial Activity

The antibacterial activity of pyrazole-based compounds has also been explored. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or dihydropyridine rings can enhance potency and selectivity against desired targets. For instance, substituents on the pyrazole ring have been linked to increased antitumor activity .

Substituent Biological Activity Reference
Methyl group on pyrazoleEnhanced cytotoxicity
Ethoxy groupIncreased anti-inflammatory effects
Halogen substitutionsImproved antibacterial activity

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that certain modifications led to enhanced growth inhibition compared to standard treatments .
  • Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of a related compound in LPS-stimulated macrophages, demonstrating significant reductions in TNF-alpha and IL-6 production, indicating a potential therapeutic role in inflammatory diseases .
  • Antibacterial Evaluation : In vitro assays against common bacterial pathogens revealed that specific pyrazole derivatives exhibited potent antibacterial activity, suggesting that structural modifications could lead to new antimicrobial agents .

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